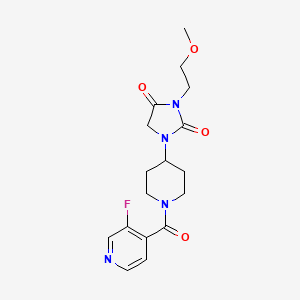
1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H21FN4O4 and its molecular weight is 364.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a novel derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described using the following features:
- Piperidine ring : A six-membered ring containing nitrogen.
- Imidazolidine-2,4-dione : A five-membered ring with two carbonyl groups.
- Fluoroisonicotinoyl moiety : A fluorinated isonicotinic acid derivative that may enhance biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors in the central nervous system. For instance, derivatives of imidazolidine have been shown to interact with serotonin receptors and phosphodiesterase (PDE) enzymes, which are critical in mood regulation and anxiety response .
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models. In forced swim tests (FST), it demonstrated significant efficacy comparable to established antidepressants such as fluoxetine .
- Anxiolytic Properties : The compound also shows promise as an anxiolytic agent. In vivo studies indicated that it could reduce anxiety levels more effectively than diazepam at certain dosages .
- Phosphodiesterase Inhibition : Similar compounds have been characterized as weak inhibitors of PDE4B and PDE10A, which are implicated in various neurological disorders. This inhibition could contribute to the compound's antidepressant and anxiolytic effects by increasing levels of cyclic AMP (cAMP) in neurons .
Study 1: Evaluation of Antidepressant Effects
In a study evaluating the antidepressant potential of various imidazolidine derivatives, this compound was tested alongside other compounds. Results indicated a significant reduction in immobility time during FST, suggesting enhanced mood-related behaviors .
Study 2: Anxiolytic Activity Assessment
A separate investigation focused on the anxiolytic properties of the compound involved administering varying doses to mice. The results demonstrated a dose-dependent reduction in anxiety-like behaviors, as measured by elevated plus maze tests .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₃O₃ |
| Molecular Weight | 345.35 g/mol |
| LogP (Lipophilicity) | 3.5 |
| Solubility in Water | Low (0.5 mg/mL) |
| Half-life | 6 hours (estimated) |
Propiedades
IUPAC Name |
1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4/c1-26-9-8-21-15(23)11-22(17(21)25)12-3-6-20(7-4-12)16(24)13-2-5-19-10-14(13)18/h2,5,10,12H,3-4,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSVQQHDPBBFPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














